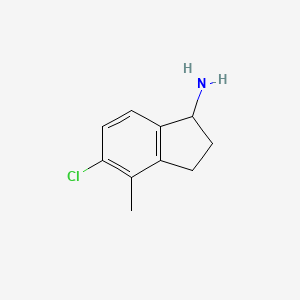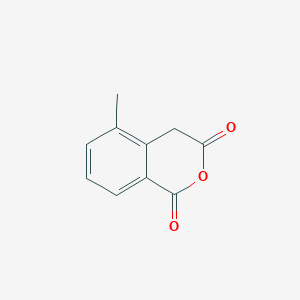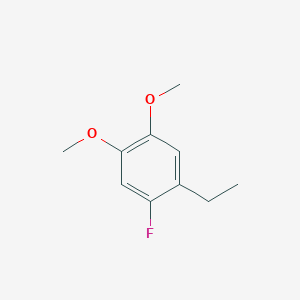![molecular formula C10H17NO2 B11911313 8-Azaspiro[4.5]decane-8-carboxylic acid CAS No. 685501-34-2](/img/structure/B11911313.png)
8-Azaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azaspiro[4.5]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is straightforward and cost-effective, making it suitable for industrial production . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods: The industrial production of this compound leverages the simplicity and efficiency of the synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity, making the process economically viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
8-Azaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 8-Azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- 8- (tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
- 8-azaspiro[4.5]decane-7,9-dione
- 1,4-Dioxa-8-azaspiro[4.5]decane
Uniqueness: 8-Azaspiro[4.5]decane-8-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
685501-34-2 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
8-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-9(13)11-7-5-10(6-8-11)3-1-2-4-10/h1-8H2,(H,12,13) |
Clé InChI |
OZGHNMVYGQTDTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCN(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
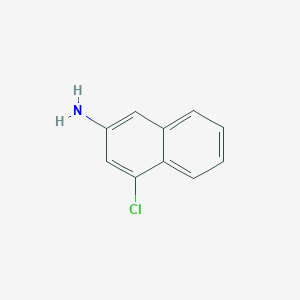
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
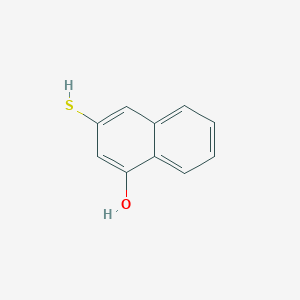



![3-(6-Amino-5-oxo-4-azaspiro[2.4]heptan-6-yl)propanenitrile](/img/structure/B11911281.png)
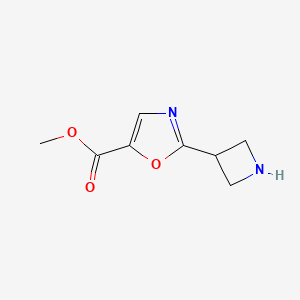
![1-Oxaspiro[5.5]undecane-4-carbonitrile](/img/structure/B11911291.png)

